5-(Azetidin-3-yl)pyridin-3-amine
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Overview
Description
5-(Azetidin-3-yl)pyridin-3-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)pyridin-3-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
5-(Azetidin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.
Oxetane: A four-membered saturated heterocycle containing one oxygen atom.
Uniqueness
5-(Azetidin-3-yl)pyridin-3-amine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
1260859-63-9 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(azetidin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H11N3/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4,9H2 |
InChI Key |
XBJZJPVIBQXGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)N |
Origin of Product |
United States |
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